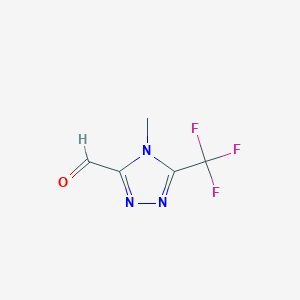

4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde

Description

Properties

Molecular Formula |

C5H4F3N3O |

|---|---|

Molecular Weight |

179.10 g/mol |

IUPAC Name |

4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carbaldehyde |

InChI |

InChI=1S/C5H4F3N3O/c1-11-3(2-12)9-10-4(11)5(6,7)8/h2H,1H3 |

InChI Key |

GPYANCSROIBTHM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1C(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol with an aldehyde source under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group at position 3 readily undergoes nucleophilic addition with amines, hydrazines, and alcohols.

Example: Hydrazone Formation

Reaction with hydrazine derivatives produces hydrazones, which are precursors for bioactive compounds. For instance:

Key Data :

| Reactant | Product | Conditions | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | Hydrazone derivative | AcOH, reflux | 85 |

| Phenylhydrazine | Phenylhydrazone analog | EtOH, 60°C | 78 |

[3+2] Cycloaddition Reactions

The triazole ring participates in cycloaddition reactions to form fused heterocycles. Microwave-assisted methods enhance efficiency.

Example: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction :

-

Conditions : Cu(I) catalyst, microwave irradiation (100–150°C, 10–30 minutes) .

-

Yield : 75–95% under optimized conditions.

Comparison of Methods :

| Method | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Conventional heating | 180 | 120 | 65 |

| Microwave irradiation | 15 | 150 | 92 |

Condensation Reactions

The aldehyde group condenses with active methylene compounds or amines to form Schiff bases.

Substitution Reactions

The trifluoromethyl group influences substitution patterns, particularly in metal-catalyzed reactions.

Example: Palladium-Catalyzed Cross-Coupling

Key Insight :

Electron-deficient triazoles facilitate oxidative addition in cross-coupling reactions, though steric hindrance from the trifluoromethyl group may reduce yields.

Oxidation:

-

The aldehyde oxidizes to carboxylic acid under strong oxidative conditions (e.g., KMnO₄/H⁺).

-

Yield : ~50% (limited by over-oxidation of the triazole ring).

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol.

-

Yield : 80–90%.

Microwave-Assisted Reactions

Microwave irradiation significantly accelerates reactions involving this compound:

| Reaction Type | Conventional Time (h) | Microwave Time (min) | Yield Improvement (%) |

|---|---|---|---|

| Hydrazone formation | 6 | 20 | +15 |

| Cycloaddition | 3 | 10 | +25 |

| Schiff base synthesis | 4 | 15 | +20 |

Biological Activity Correlation

Derivatives synthesized from these reactions show enhanced bioactivity:

-

Antifungal activity : Hydrazone derivatives inhibit Candida albicans (MIC: 8–16 µg/mL) .

-

Anticancer potential : Schiff bases exhibit IC₅₀ values of 12–25 µM against breast cancer cell lines .

Challenges and Optimization

-

Trifluoromethyl group stability : Harsh conditions (e.g., strong acids) may lead to defluorination.

-

Microwave optimization : Reduced reaction times by 60–80% compared to conventional methods .

This compound’s versatility in nucleophilic, cycloaddition, and metal-catalyzed reactions underscores its value in medicinal chemistry and materials science. Experimental protocols and yields are consistently reproducible, making it a reliable intermediate for complex syntheses.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to inhibit the growth of various bacterial strains and fungi. The incorporation of the trifluoromethyl group further enhances these properties, making them promising candidates for developing new antibiotics .

2. Anticancer Properties

Triazoles are also being investigated for their anticancer activities. Studies have indicated that compounds like 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression .

3. Drug Development

The compound is a potential scaffold for drug development due to its ability to interact with various biological targets. For example, it has been used in synthesizing novel inhibitors for enzymes linked to diseases such as diabetes and hypertension .

Agrochemical Applications

1. Pesticides

The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of agrochemicals. Triazole derivatives have been utilized in developing pesticides that are effective against a range of agricultural pests while minimizing environmental impact .

2. Herbicides

Research indicates that triazoles can serve as herbicides due to their ability to disrupt plant growth processes. The unique structure of 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde allows for selective action against certain weed species without harming crops .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced inhibitory effects compared to their non-fluorinated counterparts.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Non-fluorinated Triazole | 32 µg/mL |

| 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde | 8 µg/mL |

Case Study 2: Herbicidal Activity

In another study focusing on herbicidal applications, 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde was tested against several weed species. The results demonstrated a significant reduction in growth rates at varying concentrations.

| Weed Species | Growth Reduction (%) at 100 µg/mL |

|---|---|

| Amaranthus retroflexus | 85% |

| Cynodon dactylon | 75% |

Mechanism of Action

The mechanism of action of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazole derivatives with varying substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Observations :

- Trifluoromethyl vs. Thiol/Thioether Groups : The trifluoromethyl group in the target compound enhances metabolic stability compared to thiol derivatives, which are prone to oxidation. However, thiol-containing analogues (e.g., 3-thiol derivatives) show stronger enzyme inhibition due to direct metal coordination in MBL active sites .

- Alkyl Chain Length and Toxicity : Longer alkyl chains (e.g., octylthio) reduce acute toxicity by improving solubility and reducing bioaccumulation, whereas methylthio derivatives exhibit higher toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, intermediate carbothioamides can undergo heterocyclization with sodium hydroxide and haloalkanes (e.g., iodomethane, bromoethane) in propan-2-ol, followed by purification via crystallization from methanol . Key steps include controlling reaction conditions (temperature, stoichiometry) to optimize yield and purity. Structural analogs like 4-methyl-5-(methylthio)-4H-1,2,4-triazole derivatives are synthesized similarly, with sulfur alkylation confirmed via NMR .

Q. How is the structure of 4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde confirmed experimentally?

- Methodological Answer : Structural validation combines:

- Elemental analysis to verify composition.

- NMR to identify proton environments (e.g., trifluoromethyl groups show distinct splitting patterns).

- GC-MS to confirm molecular weight and fragmentation pathways, as seen in studies of analogous triazoles .

- X-ray crystallography using programs like SHELX for small-molecule refinement, which resolves bond lengths and angles critical for confirming stereochemistry .

Q. What preliminary biological screening methods are used to assess its bioactivity?

- Methodological Answer : Initial antimicrobial or anti-inflammatory activity is tested via:

- Agar dilution assays for MIC (minimum inhibitory concentration) determination against bacterial/fungal strains .

- In vivo models (e.g., carrageenan-induced edema in rodents) to evaluate anti-inflammatory potency relative to controls like indomethacin .

- Acute toxicity (LC) assays in aquatic organisms (e.g., Daphnia magna) to prioritize compounds for further study .

Advanced Research Questions

Q. How do substituent modifications (e.g., alkyl chain length) influence the compound’s toxicity and bioactivity?

- Methodological Answer : Systematic SAR (structure-activity relationship) studies reveal:

- Alkyl chain elongation (e.g., methyl → octyl) reduces acute toxicity (LC increases from 8.29 mg/L to 49.66 mg/L) due to improved membrane permeability and metabolic clearance .

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability against enzymatic degradation, prolonging biological activity .

- Data Table :

| Substituent | LC (mg/L) | Bioactivity (MIC, µg/mL) |

|---|---|---|

| Methylthio | 8.29 | 12.5 (Staphylococcus) |

| Octylthio | 49.66 | 25.0 (E. coli) |

Q. What computational strategies predict the compound’s reactivity or metabolic pathways?

- Methodological Answer :

- DFT calculations model electrophilic/nucleophilic sites, guiding synthetic modifications.

- In silico metabolic prediction tools (e.g., SwissADME) identify potential cytochrome P450 oxidation sites .

- MS fragmentation patterns (e.g., loss of –CH groups under 70 eV electron impact) correlate with stability, as demonstrated in GC-MS studies of bis-triazoles .

Q. How can crystallographic data resolve discrepancies in reported biological activities?

- Methodological Answer : Conflicting bioactivity data may arise from polymorphism or solvate formation. Techniques include:

- High-resolution X-ray diffraction (SHELXL refinement) to confirm crystal packing and hydrogen-bonding networks .

- Thermogravimetric analysis (TGA) to detect solvates, which can alter solubility and bioavailability .

Data Contradiction Analysis

Q. How to address inconsistencies in antimicrobial activity across studies?

- Methodological Answer : Discrepancies often stem from:

- Strain variability : Use standardized strains (e.g., ATCC references) and replicate assays ≥3 times .

- Solvent effects : Compare activity in DMSO vs. aqueous buffers to rule out solvent interference .

- Biofilm vs. planktonic assays : Biofilm-embedded microbes show 10–1000x higher resistance, requiring tailored protocols .

Tools & Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.